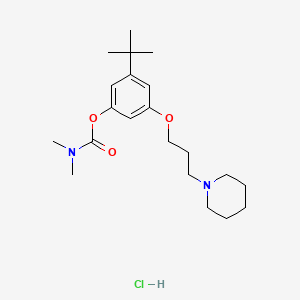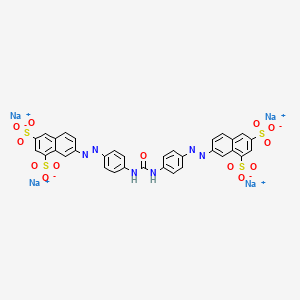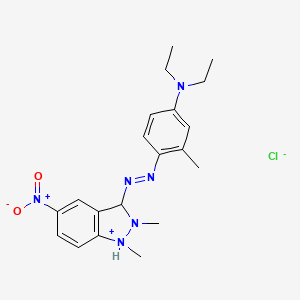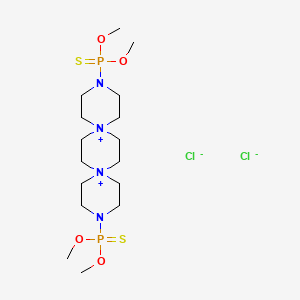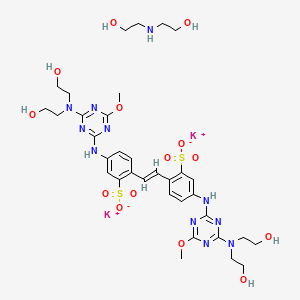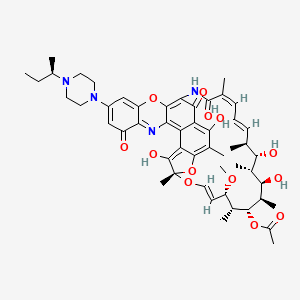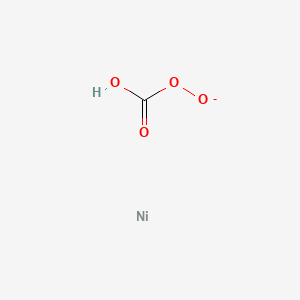
Nickel hydroxycarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel hydroxycarbonate, with the chemical formula Ni₃(CO₃)(OH)₄·3H₂O, is an inorganic compound that appears as a green crystalline solid. It is primarily used in the production of nickel catalysts, pigments, and as a precursor for other nickel compounds. This compound is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel hydroxycarbonate can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. One common method involves the reaction of nickel sulfate heptahydrate (NiSO₄·7H₂O) with sodium carbonate (Na₂CO₃) in an aqueous solution. The reaction is typically carried out at elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous precipitation process. This involves the controlled addition of nickel sulfate and sodium carbonate solutions into a reactor, where the temperature and pH are carefully monitored. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel hydroxycarbonate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: It can be reduced to metallic nickel (Ni) using hydrogen gas (H₂) at high temperatures.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating at temperatures above 300°C.
Reduction: Hydrogen gas at temperatures around 400-600°C.
Substitution: Reaction with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.
Major Products Formed:
Decomposition: Nickel oxide (NiO), carbon dioxide (CO₂), and water (H₂O).
Reduction: Metallic nickel (Ni) and water (H₂O).
Substitution: Nickel chloride (NiCl₂) or nickel sulfate (NiSO₄) and carbon dioxide (CO₂).
Applications De Recherche Scientifique
Nickel hydroxycarbonate has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of nickel-based catalysts, which are essential in hydrogenation and other chemical reactions.
Pigments: It is used in the production of green pigments for ceramics and glass.
Battery Materials: Research has shown its potential use in the development of nickel-based battery materials.
Environmental Applications: It is used in the removal of heavy metals from wastewater through adsorption processes.
Mécanisme D'action
The mechanism by which nickel hydroxycarbonate exerts its effects is primarily through its ability to release nickel ions (Ni²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Catalytic Sites: Nickel ions can act as active sites in catalytic reactions, facilitating the conversion of reactants to products.
Adsorption Sites: In environmental applications, nickel ions can adsorb onto contaminants, aiding in their removal from water.
Comparaison Avec Des Composés Similaires
Nickel hydroxycarbonate can be compared with other nickel compounds, such as nickel hydroxide (Ni(OH)₂) and nickel carbonate (NiCO₃). While all these compounds contain nickel, they differ in their chemical properties and applications:
Nickel Hydroxide (Ni(OH)₂): Primarily used in battery applications and as a precursor for nickel catalysts.
Nickel Carbonate (NiCO₃): Used in the production of nickel catalysts and pigments, similar to this compound, but with different reactivity and stability.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
12122-15-5 |
|---|---|
Formule moléculaire |
CHNiO4- |
Poids moléculaire |
135.71 g/mol |
Nom IUPAC |
nickel;oxido hydrogen carbonate |
InChI |
InChI=1S/CH2O4.Ni/c2-1(3)5-4;/h4H,(H,2,3);/p-1 |
Clé InChI |
LYSDEYHXZISRAX-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(O)O[O-].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


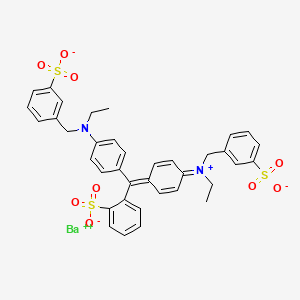
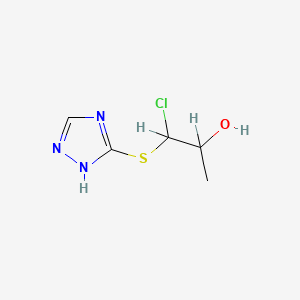
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)

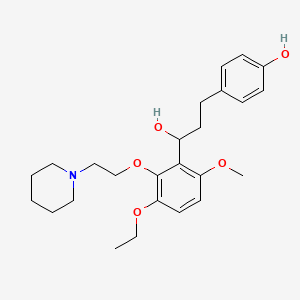
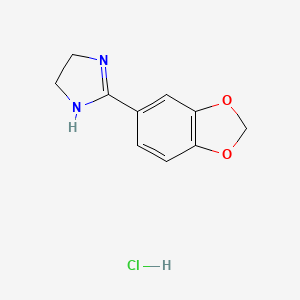
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

